6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzodioxole ring, a bromine atom, and a hexylthio group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, typically starting with the preparation of the benzodioxole ring. The synthetic route often includes:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Thioether Formation: The hexylthio group is introduced via a nucleophilic substitution reaction, where a hexylthiol reacts with a suitable leaving group on the intermediate compound.
Cyclization: The final step involves the cyclization of the intermediate to form the triazino-benzoxazepine structure, often under reflux conditions with a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the bromine atom or other reducible groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Scientific Research Applications
6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-(1,3-BENZODIOXOL-5-YL)-10-BROMO-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE include other benzodioxole derivatives and triazino-benzoxazepine compounds. These compounds share structural similarities but may differ in their substituents and overall biological activities. Some examples include:
1-(1,3-Benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar structure with a propylsulfanyl group instead of a hexylthio group.
2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: A benzodioxole derivative with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23BrN4O3S |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-10-bromo-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H23BrN4O3S/c1-2-3-4-5-10-32-23-26-22-20(27-28-23)16-12-15(24)7-8-17(16)25-21(31-22)14-6-9-18-19(11-14)30-13-29-18/h6-9,11-12,21,25H,2-5,10,13H2,1H3 |
InChI Key |
JGENRETWMHRDTH-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC5=C(C=C4)OCO5)N=N1 |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC5=C(C=C4)OCO5)N=N1 |
Origin of Product |
United States |
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